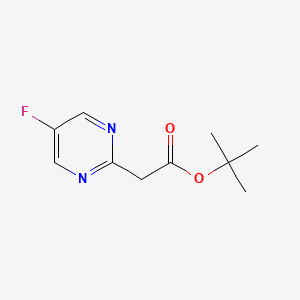
4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired compound. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with oxadiazole derivatives to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxadiazole ring may also interact with biological pathways, modulating various biochemical processes .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethyl pyridines
- Difluoromethyl quinazolines
Comparison: 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C4H2F2N2O3 |
|---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2F2N2O3/c5-3(6)1-2(4(9)10)8-11-7-1/h3H,(H,9,10) |
InChI Key |
KPIPMSGECJHLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
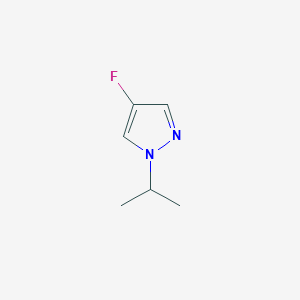
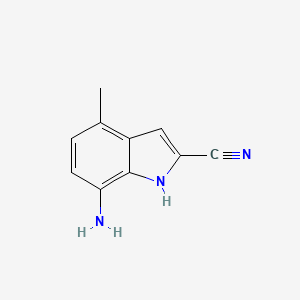
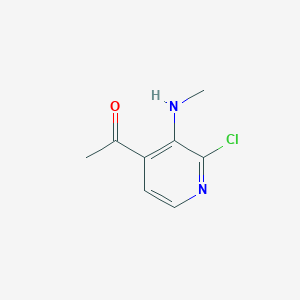

![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

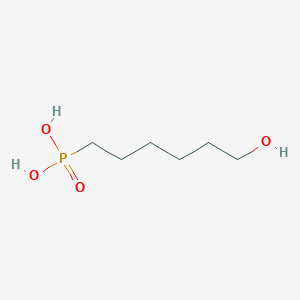

![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
